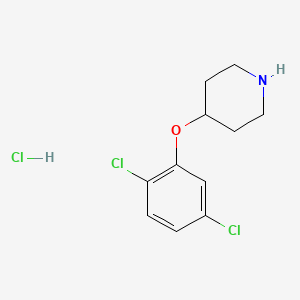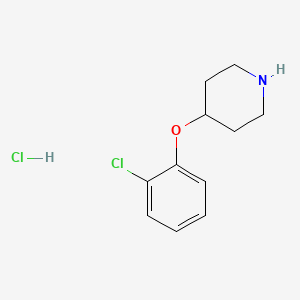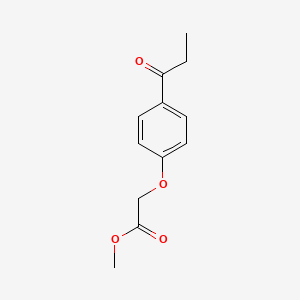
Methyl (4-propionylphenoxy)acetate
Descripción general
Descripción
“Methyl (4-propionylphenoxy)acetate” is a chemical compound with the molecular formula C12H14O4 . It has a molecular weight of 222.24 g/mol . The IUPAC name for this compound is methyl 2- (4-propanoylphenoxy)acetate .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C12H14O4/c1-3-11(13)9-4-6-10(7-5-9)16-8-12(14)15-2/h4-7H,3,8H2,1-2H3 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 222.24 g/mol . It has a computed XLogP3 value of 1.6, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It also has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are both 222.08920892 g/mol . The topological polar surface area is 52.6 Ų .Aplicaciones Científicas De Investigación
Phytotoxicity Studies
Methyl (4-propionylphenoxy)acetate and related compounds have been explored for their phytotoxic effects. Research indicates that polyphenols isolated from olive oil mill waste waters, including their acetate derivatives, exhibit selective phytotoxicity. In assays on tomato and vegetable marrow plants, these compounds demonstrated selective toxic effects, suggesting potential applications in weed control or as herbicides (Capasso, Cristinzio, Evidente, & Scognamiglio, 1992).
Polymerization Studies
This compound analogs, such as 4-methyl-2,6-di-tert-butylphenol, have been studied in the context of polymerization. These compounds significantly retard the free radical polymerization of vinyl acetate, providing insights into novel methods for controlling polymerization processes (Parnell & Russell, 1974).
Environmental Analysis
The compound's structure is similar to certain phenoxy herbicides, which are analyzed in environmental studies. A method for determining phenoxy herbicides in water samples using microextraction and simultaneous derivatization followed by GC-MS analysis has been developed. This methodology is significant for monitoring environmental contamination and ensuring water safety (Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012).
Chemical Synthesis
This compound is relevant in synthetic chemistry. For instance, the cleavage of aryl (4-methoxyphenyl)methyl ethers using acetic acid produces phenols and (4-methoxyphenyl)methyl acetate, indicating its utility in synthetic routes for complex molecules (Hodgetts & Wallace, 1994).
Crystallography and Structural Analysis
The compound's derivatives are also of interest in crystallography. For instance, the crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a related compound, has been elucidated. This provides valuable information for the understanding of molecular structures and interactions (Lee, Ryu, & Lee, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(4-propanoylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-11(13)9-4-6-10(7-5-9)16-8-12(14)15-2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQJOWPTEIWZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587929 | |
| Record name | Methyl (4-propanoylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105253-86-9 | |
| Record name | Methyl (4-propanoylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



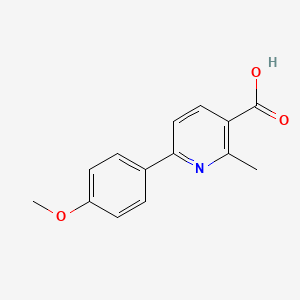

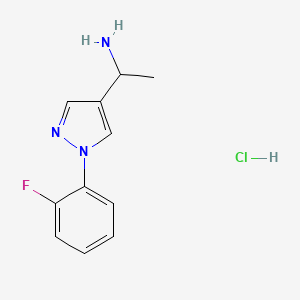
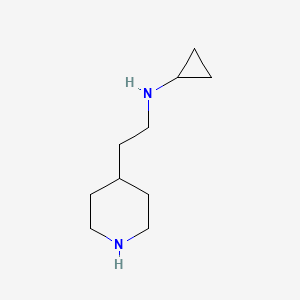

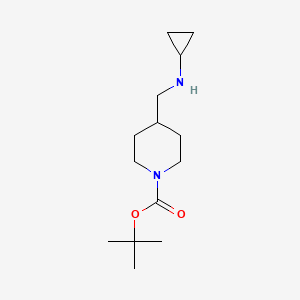

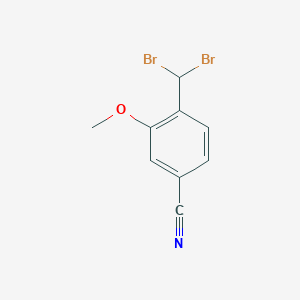
![N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide](/img/structure/B1357267.png)


